1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide
Overview
Description
Fluphenazine N4'-oxide is an intermediate in the synthesis of Fluphenazine Decanoate N4-Oxide, which itself is an impurity of Fluphenazine Decanoate, a psychotropic drug for treating schizophrenia-related disorders.
Scientific Research Applications
Neuroscience
Fluphenazine N’-oxide has been studied for its distribution in brain regions and other tissues, particularly in relation to its parent compound, fluphenazine . It is known that fluphenazine and its metabolites, including Fluphenazine N’-oxide, can influence dopamine receptors, which are crucial in the treatment of psychotic illnesses . The compound’s effects on neuropharmacologic activity and its potential contribution to antipsychotic efficacy are of significant interest in neuroscience research.
Oncology
In cancer research, Fluphenazine N’-oxide is explored for its potential as an anticancer agent. Studies have investigated the cytotoxic effects of fluphenazine and its derivatives on various cancer cell lines, suggesting that it may regulate the cell cycle, reduce cell proliferation, and induce apoptosis . The compound’s ability to target cancer-related proteins and signaling pathways is also a key area of investigation.
Antimicrobial Research
The phenazine framework, to which Fluphenazine N’-oxide belongs, exhibits antimicrobial properties . Research into synthetic phenazine analogs, including Fluphenazine N’-oxide, focuses on their potential to combat microbial infections, with applications ranging from antibacterial to antifungal activities.
Antimalarial Research
Phenazine derivatives, including Fluphenazine N’-oxide, are known for their antimalarial activities . The compound’s potential to inhibit the growth of Plasmodium species, which cause malaria, makes it a candidate for the development of new antimalarial drugs.
Antioxidant Research
Fluphenazine N’-oxide is part of a class of compounds that have shown antioxidant properties . These properties are beneficial in neutralizing free radicals, which can cause oxidative stress and damage to cells. The compound’s role in protecting against oxidative stress is an important aspect of antioxidant research.
Industrial Use
In industrial applications, Fluphenazine N’-oxide can be used for analytical method development, particularly in quality control processes for pharmaceuticals . Its role in the synthesis of other compounds and as a reference standard in drug formulation highlights its industrial significance.
properties
IUPAC Name |
2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDWTDUDJVOBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184903 | |
Record name | 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide | |
CAS RN |
30897-25-7 | |
Record name | Fluphenazine N'-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030897257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the route of administration of fluphenazine (oral vs. depot) affect the levels of its N-oxide metabolite, FLUNO, in patients?
A1: The research abstract states that patients receiving oral fluphenazine had significantly higher levels of metabolites, including FLUNO, compared to those receiving the depot formulation (fluphenazine decanoate) []. This suggests that the first-pass metabolism of oral FLU likely contributes to higher FLUNO levels compared to the slower, sustained release of FLU from the depot formulation, leading to lower metabolite levels overall.
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